

# head-to-head comparison of different SHIP1 activators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AQX-435   |           |
| Cat. No.:            | B15568829 | Get Quote |

A Comparative Guide to SHIP1 Activators for Researchers

For researchers and drug development professionals navigating the landscape of SHIP1 modulation, this guide provides a head-to-head comparison of key small molecule activators: AQX-1125, AQX-MN115, K306, and **AQX-435**. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.

### **Introduction to SHIP1**

SHIP1 (SH2-containing inositol-5-phosphatase 1) is a crucial negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens the potent downstream signals that promote cell survival, proliferation, and inflammation.[2] This regulatory role makes SHIP1 an attractive therapeutic target for a range of immunological and oncological disorders.

## **The SHIP1 Signaling Pathway**

The activation of SHIP1 curtails the signaling cascade initiated by the phosphorylation of PIP2 to PIP3 by phosphoinositide 3-kinase (PI3K). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors such as Akt and Bruton's tyrosine kinase (Btk), thereby inhibiting cellular activation, proliferation, and cytokine release.[2]





Click to download full resolution via product page

Diagram 1: Simplified SHIP1 signaling pathway.

## **Head-to-Head Comparison of SHIP1 Activators**

The following tables summarize the available quantitative data for AQX-1125, AQX-MN115, K306, and **AQX-435**. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

### **Enzymatic Activity**



| Activator | % SHIP1 Activation (Concentration)                    | EC50         | C2-Domain<br>Dependent?                  | Selectivity                         | Reference |
|-----------|-------------------------------------------------------|--------------|------------------------------------------|-------------------------------------|-----------|
| AQX-1125  | 20% (300<br>μM)[3] 28%<br>(100 μM)[4]                 | Not Reported | Yes[4]                                   | Not Reported                        | [3][4]    |
| AQX-MN115 | 77% (Concentratio n not specified)[4] 60% (100 μΜ)[4] | Not Reported | Yes[4]                                   | Not Reported                        | [4]       |
| K306      | Not Reported as % activation                          | ~119 nM      | No                                       | ~10-fold for<br>SHIP1 over<br>SHIP2 | [5]       |
| AQX-435   | Not Reported                                          | Not Reported | Yes (presumed, as it's a pelorol analog) | Not Reported                        | [6][7]    |

## **Cellular Activity**



| Activator | Key Cellular<br>Effects                                                                                                                     | Cell Lines Used                                                                                                                           | Reference |
|-----------|---------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AQX-1125  | - Inhibits Akt phosphorylation - Reduces cytokine release - Inhibits mast cell degranulation and leukocyte chemotaxis                       | MOLT-4 (SHIP1- proficient), Jurkat (SHIP1-deficient), murine splenocytes, human leukocytes, mouse bone marrow- derived mast cells (BMMCs) | [4]       |
| AQX-MN115 | Data primarily on enzymatic activity.                                                                                                       | Not Reported                                                                                                                              | [4]       |
| K306      | - Suppresses inflammatory cytokine (TNF-α, IL-6) and iNOS production - Enhances phagolysosomal degradation of synaptosomes and dead neurons | Macrophages,<br>microglia (BV2)                                                                                                           | [5]       |
| AQX-435   | - Inhibits PI3K- mediated signaling (Akt phosphorylation, MYC expression) - Induces caspase- dependent apoptosis in malignant B cells       | Primary Chronic Lymphocytic Leukemia (CLL) cells, Diffuse Large B-cell Lymphoma (DLBCL)- derived cell lines                               | [6][7]    |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of SHIP1 activators.



# SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of a PIP3 analog by SHIP1. The amount of released phosphate is proportional to SHIP1 enzymatic activity.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enzymatic and non-enzymatic activities of SHIP-1 in signal transduction and cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of different SHIP1 activators].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568829#head-to-head-comparison-of-different-ship1-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com